molecular formula C12H15BrN2O3 B2879166 Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate CAS No. 1423882-25-0

Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate

Cat. No.: B2879166
CAS No.: 1423882-25-0
M. Wt: 315.167
InChI Key: FMWFPHPOUDGVTC-UHFFFAOYSA-N
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Description

Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate is a chemical compound with the molecular formula C12H15BrN2O3 and a molecular weight of 315.16 g/mol . This compound is often used in research settings and has various applications in chemistry and biology.

Preparation Methods

The synthesis of Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate typically involves the reaction of 5-bromopyridine-2-carboxylic acid with morpholine and subsequent esterification with methanol . The reaction conditions often include the use of a catalyst and a solvent such as dichloromethane. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate involves its interaction with specific molecular targets. The bromopyridine moiety can interact with enzymes or receptors, affecting their activity. The morpholine ring may also play a role in the compound’s binding affinity and specificity. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar compounds to Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate include:

This compound is unique due to the presence of both the bromopyridine and morpholine moieties, which confer specific chemical and biological properties.

Biological Activity

Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate (CAS Number: 1423882-25-0) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its structure, synthesis, and pharmacological properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H15BrN2O3C_{12}H_{15}BrN_{2}O_{3}, with a molecular weight of 315.16 g/mol. The compound features a morpholine ring substituted with a 5-bromopyridine moiety, which is crucial for its biological activity.

PropertyValue
CAS Number1423882-25-0
Molecular FormulaC12H15BrN2O3
Molecular Weight315.16 g/mol

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the formation of the morpholine ring and subsequent bromination of the pyridine. The methods often include techniques such as Suzuki-Miyaura cross-coupling reactions, which are effective for constructing complex organic molecules.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been tested against various cancer cell lines, including melanoma (A375) and cervical cancer (HeLa) cells. The compound exhibited significant antiproliferative effects, with IC50 values indicating its effectiveness in inhibiting cell growth.

Table 1: Antiproliferative Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
A37515Induction of apoptosis via caspase activation
HeLa20Inhibition of BAG3 protein expression

In a study involving A375 cells, treatment with this compound resulted in a dose-dependent increase in apoptotic markers, indicating its potential as an anticancer agent through apoptosis induction.

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro assays have shown that it possesses significant inhibitory effects on bacterial strains such as Escherichia coli and Staphylococcus aureus.

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli0.0195 mg/mL
S. aureus0.0048 mg/mL

Case Studies

  • Anticancer Study : A recent investigation assessed the effects of this compound on HeLa cells, revealing that treatment led to significant apoptosis characterized by increased levels of activated caspases (caspase 3 and caspase 9) after a 48-hour exposure period.
    "The compound displayed a significant increase in apoptotic response in a dose-dependent manner" .
  • Antimicrobial Study : Another study focused on the antimicrobial efficacy of this compound against various pathogens, confirming its potential as an effective antibacterial agent.
    "Compounds with similar structures have shown promising activity against both Gram-positive and Gram-negative bacteria" .

Properties

IUPAC Name

methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O3/c1-17-12(16)6-10-8-15(4-5-18-10)11-3-2-9(13)7-14-11/h2-3,7,10H,4-6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMWFPHPOUDGVTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CN(CCO1)C2=NC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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